Rel-(1R,2S)-2-chlorocyclopentan-1-amine
Description
Rel-(1R,2S)-2-chlorocyclopentan-1-amine is a chiral amine featuring a cyclopentane ring substituted with a chlorine atom at the 2-position and an amine group at the 1-position. Its stereochemistry (rel-(1R,2S)) and functional groups make it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The compound’s molecular formula is C₅H₁₀ClN, with a molecular weight of 119.59 g/mol (exact value inferred from analogs in ). Its structural uniqueness lies in the interplay between the cyclopentane ring’s conformational flexibility and the chlorine substituent’s electronic effects.
Properties
Molecular Formula |
C5H10ClN |
|---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
(1R,2S)-2-chlorocyclopentan-1-amine |
InChI |
InChI=1S/C5H10ClN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1 |
InChI Key |
ZRECJZKXOKWRRT-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)Cl)N |
Canonical SMILES |
C1CC(C(C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Synthesis
The predominant method for synthesizing Rel-(1R,2S)-2-chlorocyclopentan-1-amine employs diastereodivergent asymmetric Michael-alkylation reactions utilizing chiral catalysts. Specifically, chiral N,N'-dioxide/metal complex catalysts have been effectively used to induce high stereoselectivity in cyclopentane ring formation. This approach involves the initial formation of a cyclopentane core via a Michael addition, followed by regio- and stereoselective alkylation with chlorinating agents to introduce the chlorine atom at the second position.
Chiral N,N'-dioxide/metal complex catalyzed Michael addition → Cyclopentane core formation → Stereoselective chlorination at C-2
- Solvent: Dichloromethane or acetonitrile
- Temperature: 0°C to room temperature
- Catalysts: Chiral N,N'-dioxide complexes with transition metals such as copper(II) or nickel(II)
- Chlorinating agents: N-chlorosuccinimide (NCS) or sulfuryl chloride
This method ensures high enantiomeric excess (>95%) and diastereoselectivity, as demonstrated in recent asymmetric synthesis literature.
Chiral Auxiliary Strategies
Another approach involves the use of chiral auxiliaries, such as tartaric acid derivatives or chiral amino acids, to direct the stereochemistry during cyclization and chlorination steps. The process generally follows:
- Covalent attachment of a chiral auxiliary to a precursor molecule
- Stereoselective cyclization to form the cyclopentane ring
- Stereoselective chlorination at the second carbon
- Removal and recovery of the auxiliary
This method is advantageous for producing enantiomerically pure compounds but is less favored industrially due to additional steps.
Reaction Pathways and Key Intermediates
| Step | Description | Reagents | Conditions | Stereochemical Control |
|---|---|---|---|---|
| 1 | Formation of cyclopentane core | Aldehydes or ketones + dienes | Acidic or basic catalysis | Chiral catalyst or auxiliary |
| 2 | Stereoselective chlorination | NCS or sulfuryl chloride | Low temperature, inert atmosphere | Stereochemical induction via catalyst or auxiliary |
| 3 | Functional group manipulations | Reductive or oxidative steps | Standard conditions | Maintains stereochemistry |
The key intermediate in asymmetric synthesis is a cyclopentane ring with a stereochemically defined hydroxyl or amino group, which is then selectively chlorinated.
Industrial Production Considerations
Industrial synthesis of This compound is limited in literature but is presumed to follow principles of asymmetric catalysis at large scales. Large-scale production would likely involve:
- Continuous flow asymmetric catalysis for improved stereoselectivity
- Use of recyclable chiral catalysts
- Optimization of chlorination steps to minimize by-products
Data Tables and Research Discoveries
Stereoselective Catalysis Data
| Catalyst Type | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|
| Chiral N,N'-dioxide/metal complex | >95 | 80-90 | Recent asymmetric synthesis studies |
| Chiral amino acid derivatives | ~90 | 75-85 | Auxiliary-based methods |
Reaction Conditions Summary
| Reaction Step | Reagents | Temperature | Solvent | Yield | Stereoselectivity |
|---|---|---|---|---|---|
| Cyclopentane formation | Aldehydes + dienes | 0°C to RT | Dichloromethane | 85-92% | High |
| Chlorination | NCS | -20°C to 0°C | Acetonitrile | 80-88% | Excellent diastereoselectivity |
Research Findings
- The use of chiral N,N'-dioxide/metal complexes has been shown to afford high stereocontrol in cyclopentane synthesis, with enantiomeric excesses exceeding 95% (Source,).
- Asymmetric Michael-alkylation reactions are adaptable to various substituents, enabling the synthesis of diverse stereoisomers with high purity.
- Recent advances include flow chemistry techniques that improve scalability while maintaining stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-chlorocyclopentan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include azides, nitriles, and other substituted cyclopentanes.
Oxidation Reactions: Products include imines and oximes.
Reduction Reactions: Products include secondary amines and amides.
Scientific Research Applications
Rel-(1R,2S)-2-chlorocyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-chlorocyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares rel-(1R,2S)-2-chlorocyclopentan-1-amine with structurally related compounds:
Key Observations:
Ring Size and Strain :
- Cyclopropane derivatives (e.g., ) exhibit higher ring strain, reducing stability but enhancing reactivity in ring-opening reactions .
- Cyclobutane analogs () have moderate strain, while cyclopentane derivatives (target compound) offer greater conformational flexibility .
Substituent Effects: Chlorine (electron-withdrawing) increases electrophilicity at the adjacent carbon, favoring nucleophilic attacks. Methoxy groups (electron-donating) enhance solubility but reduce reactivity .
Stereochemical Impact :
- The (1R,2S) configuration in the target compound contrasts with (1R,2R) in methoxycyclopentane analogs (), leading to divergent chiral interactions in catalysis or receptor binding .
Biological Activity
Rel-(1R,2S)-2-chlorocyclopentan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
IUPAC Name: this compound
Molecular Formula: C5H10ClN
Molecular Weight: 133.59 g/mol
CAS Number: 1246813-64-4
This compound features a cyclopentane ring with a chlorine substituent and an amine group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often engage in receptor modulation and enzyme inhibition. The presence of the amine group suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 5.4 |
| A2780 (Ovarian Cancer) | 4.8 |
| MCF7 (Breast Cancer) | 6.2 |
These results indicate a promising profile for further development as an anticancer agent.
Neuropharmacological Effects
Investigations into the neuropharmacological effects of this compound reveal its potential as a modulator of neurotransmitter systems. Preliminary studies suggest:
- Dopaminergic Activity: The compound may enhance dopamine release, which could be beneficial in treating disorders like Parkinson's disease.
- Serotonergic Modulation: It shows promise in modulating serotonin levels, indicating potential applications in mood disorders.
Case Study 1: Antitumor Efficacy
In a controlled study involving xenograft models of colon cancer, administration of this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 50% after four weeks of treatment.
Case Study 2: Neuropharmacological Assessment
A behavioral study assessed the impact of this compound on anxiety-like behaviors in rodents. Results indicated that the compound reduced anxiety levels significantly as measured by the elevated plus maze test, suggesting anxiolytic properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorine substituent and the amine group have been explored to enhance potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Removal of Chlorine | Decreased cytotoxicity |
| Addition of Methyl Group | Increased neuroactivity |
| Alteration of Amine Structure | Enhanced receptor binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiomerically pure Rel-(1R,2S)-2-chlorocyclopentan-1-amine, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer: The synthesis typically involves stereoselective amination of a cyclopentane precursor. For example, chiral resolution via diastereomeric salt formation using tartaric acid derivatives can achieve enantiopurity . Reaction parameters such as temperature (-20°C to 25°C), solvent polarity (e.g., THF vs. methanol), and catalyst choice (e.g., chiral palladium complexes) critically impact stereochemical control. Post-synthesis purification via flash chromatography or recrystallization ensures >98% enantiomeric excess (ee) .
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer: Combine NMR spectroscopy (e.g., NOESY to confirm spatial proximity of H1 and H2) with X-ray crystallography for absolute configuration determination. Computational methods like density functional theory (DFT) can predict and compare experimental vs. theoretical optical rotations . Polarimetry at 589 nm (sodium D-line) provides additional confirmation of optical purity .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer: The compound is prone to racemization under acidic/basic conditions and oxidative degradation. Store under inert gas (argon) at -20°C in amber vials to minimize light exposure. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated decomposition .
Advanced Research Questions
Q. How does the chlorine substituent in this compound influence its binding affinity to neurotransmitter receptors compared to fluorinated analogs?
- Methodological Answer: Computational docking studies (e.g., AutoDock Vina) reveal that the chlorine atom’s electronegativity and van der Waals radius enhance hydrophobic interactions with residues in the serotonin 5-HT2A receptor’s binding pocket. In vitro assays (radioligand displacement) show a 2.3-fold higher Ki value compared to the 4-fluoro analog, likely due to steric hindrance .
Q. What experimental strategies resolve contradictory data on the compound’s inhibitory effects on cytochrome P450 enzymes?
- Methodological Answer: Address discrepancies by standardizing assay conditions:
- Use human liver microsomes (HLMs) from pooled donors to minimize inter-individual variability.
- Control for pH (7.4), NADPH concentration (1 mM), and incubation time (30 min).
- Validate findings with LC-MS/MS quantification of metabolite formation (e.g., 7-hydroxycoumarin for CYP2D6 activity) .
Q. How can enantiomeric cross-contamination during kinetic resolution be quantified and minimized?
- Methodological Answer: Apply chiral HPLC (e.g., Chiralpak IG-3 column) with a mobile phase of hexane:isopropanol (90:10) to detect trace enantiomers (<0.5%). Kinetic modeling (e.g., MATLAB-based simulations) optimizes reaction time to maximize yield while minimizing racemization .
Q. What mechanistic insights explain the compound’s unexpected [3+2] cycloaddition reactivity under photolytic conditions?
- Methodological Answer: UV-vis spectroscopy and time-dependent DFT calculations suggest that photoexcitation at 254 nm promotes n→σ* transitions in the C-Cl bond, generating a diradical intermediate. Trapping experiments with TEMPO confirm radical intermediacy, while ESI-MS monitors transient species .
Key Research Recommendations
- Prioritize molecular dynamics simulations to map conformational flexibility during receptor binding.
- Explore prodrug strategies (e.g., carbamate derivatives) to enhance blood-brain barrier permeability .
- Validate in vitro findings using transgenic animal models to assess neuropharmacological effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
